3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide: is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of two chlorine atoms, two nitro groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 3,4-dichlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactions with optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation reactions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile, such as hydroxide ion or amine, under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Major Products:
Nucleophilic Aromatic Substitution: The major products are substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Reduction: The major products are the corresponding amines.
Oxidation: The major products are sulfonic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds through substitution reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable derivatives with amino acids .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates .
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing nitro groups enhances the reactivity of the compound towards nucleophiles. The nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate, which then loses a halide anion to form the final product .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrochlorobenzene: Similar in structure but lacks the sulfonamide group.
3,4-Dichloronitrobenzene: Similar in structure but lacks the second nitro group and the sulfonamide group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine group instead of a sulfonamide group.
Uniqueness: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and nitro groups along with a sulfonamide group, which makes it highly reactive and versatile in various chemical reactions .
Eigenschaften
CAS-Nummer |
61072-77-3 |
---|---|
Molekularformel |
C12H7Cl2N3O6S |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-9-3-2-8(6-10(9)14)24(22,23)15-11-4-1-7(16(18)19)5-12(11)17(20)21/h1-6,15H |
InChI-Schlüssel |
IRVZJSGRDASQDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.